molecular formula C9H12ClNO B6148232 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol CAS No. 40587-06-2

1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol

Cat. No. B6148232
CAS RN: 40587-06-2
M. Wt: 185.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol” is a chemical compound with the molecular formula C8H9ClO . It is also known as ®-1-(4-Chlorophenyl)ethanol or ®-4-Chloro-α-methylbenzyl Alcohol . The compound is a colorless to light yellow clear liquid .


Physical And Chemical Properties Analysis

“1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol” is a liquid at 20 degrees Celsius .

Scientific Research Applications

  • Fungicidal Activity : A study by Kuzenkov and Zakharychev (2009) synthesized a series of compounds, including substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, which demonstrated fungicidal activity. This suggests a potential application of similar compounds in pharmacological and agrochemical domains (Kuzenkov & Zakharychev, 2009).

  • Antipsychotic Potential : Research by Wise et al. (1987) explored compounds structurally related to "1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol", revealing potential antipsychotic properties without interacting with dopamine receptors, unlike traditional antipsychotics. This indicates its possible use in developing new antipsychotic medications (Wise et al., 1987).

  • Metabolic Pathway Studies : Gold and Brunk (1984) investigated the metabolism of related compounds, providing insight into the metabolic pathways and possible biotransformation processes in vivo (Gold & Brunk, 1984).

  • Anticonvulsant Activity : Scott et al. (1993) studied compounds including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, showing significant anticonvulsant effects. This suggests potential applications in treating seizure disorders (Scott et al., 1993).

  • Chemical Synthesis : Zekri, Fareghi‐Alamdari, and Momeni-Fard (2020) demonstrated a new efficient protocol for synthesizing ketamine, a compound structurally related to "1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol", indicating the potential for developing improved synthetic routes for related compounds (Zekri, Fareghi‐Alamdari, & Momeni-Fard, 2020).

  • Benzodiazepine Receptor Studies : Torres et al. (1999) explored the anti-inflammatory effects of compounds including 1-(2-chlorophenyl)-N-methyl-N(1-methylpropyl)-3-isoquinoline carboxamide, which could provide insights into the role of peripheral benzodiazepine receptors in inflammatory responses (Torres et al., 1999).

  • Photoreceptor and Respiratory Electron Flow Studies : Matringe and Scalla (1987) investigated the effects of compounds such as acifluorfen-methyl on cultured soybean cells, revealing the involvement of photoreceptors and respiratory electron flow in cell reactions to certain compounds (Matringe & Scalla, 1987).

Safety and Hazards

This compound can cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes into contact with skin . If eye irritation persists, medical advice should be sought .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol involves the reaction of 4-chlorobenzaldehyde with methylamine to form 4-chlorophenyl-methylamine, which is then reacted with ethylene oxide to form 1-(4-chlorophenyl)-2-(methylamino)ethanol.", "Starting Materials": [ "4-chlorobenzaldehyde", "methylamine", "ethylene oxide" ], "Reaction": [ "Step 1: 4-chlorobenzaldehyde is reacted with excess methylamine in ethanol solvent at reflux temperature to form 4-chlorophenyl-methylamine.", "Step 2: The resulting 4-chlorophenyl-methylamine is then reacted with ethylene oxide in ethanol solvent at reflux temperature to form 1-(4-chlorophenyl)-2-(methylamino)ethanol.", "Step 3: The product is then purified by recrystallization or column chromatography." ] }

CAS RN

40587-06-2

Product Name

1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol

Molecular Formula

C9H12ClNO

Molecular Weight

185.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.